molecular formula C12H15N3O7 B12675653 N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine CAS No. 171828-11-8

N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine

Cat. No.: B12675653
CAS No.: 171828-11-8
M. Wt: 313.26 g/mol
InChI Key: ATSJJPKTXXFWFI-UHFFFAOYSA-N
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Description

N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA) is a nitrosated Maillard reaction product formed in food systems containing sodium nitrite, particularly under conditions that promote browning reactions . Its structure was confirmed via spectroscopic methods (UV, MS, NMR, IR), revealing a nitrotyramine backbone linked to a 3-keto-1,2-butanediol moiety . NO-NTA exhibits potent genotoxicity, inducing DNA adducts in rat hepatocytes, and moderate cytotoxicity in mouse C3H10T1/2 fibroblasts . In vivo studies demonstrate its dual role as a tumor initiator and promoter, causing oxidative stress, hyperplastic lesions, and elevated ornithine decarboxylase (ODC) activity in CD-1 mouse skin . Notably, NO-NTA promotes squamous cell carcinoma in benzo(a)pyrene-initiated mice, with tumor incidence reaching 90% after prolonged exposure . Its formation in processed foods raises concerns about dietary exposure to carcinogenic nitrosamines .

Properties

CAS No.

171828-11-8

Molecular Formula

C12H15N3O7

Molecular Weight

313.26 g/mol

IUPAC Name

N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide

InChI

InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3

InChI Key

ATSJJPKTXXFWFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by nitrosation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Genotoxicity and Cytotoxicity

Research has demonstrated that NO-NTA exhibits strong genotoxic effects on rat hepatocytes and moderate cytotoxicity on mouse C3H10T1/2 cells. The genotoxicity is primarily attributed to the formation of DNA adducts, leading to significant DNA damage. In vitro studies indicate that NO-NTA can induce cellular transformation when combined with tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Table 1: Summary of Genotoxic Effects

Cell TypeGenotoxicity LevelCytotoxicity Level
Rat HepatocytesStrongNot assessed
Mouse C3H10T1/2 CellsModerateModerate

Tumor Promotion Studies

A pivotal study using a two-stage skin carcinogenesis protocol in CD-1 mice showed that NO-NTA promotes tumor formation when applied topically after initiation with benzo(a)pyrene (BaP). The incidence of tumors reached 90% , characterized histologically as well-differentiated squamous cell carcinoma invading subcutaneous tissues. This suggests that NO-NTA acts as a promoter in skin carcinogenesis .

Table 2: Effects of NO-NTA on Tumor Promotion

Treatment Concentration (nmol)Hydrogen Peroxide Production (fold increase)Myeloperoxidase Activity (fold increase)
101.6321
501.9139
2502.3861

Cancer Research

Given its genotoxic and tumor-promoting properties, NO-NTA is extensively studied in cancer research. It serves as a model compound for investigating the mechanisms underlying chemical carcinogenesis and the role of nitrosamines in cancer development.

Biochemical Pathways

NO-NTA is also explored for its role in biochemical pathways related to oxidative stress and cellular signaling. Its ability to form DNA adducts makes it a valuable tool for studying DNA damage repair mechanisms and the cellular response to genotoxic stress .

Case Studies

Several studies have highlighted the implications of NO-NTA in skin carcinogenesis:

  • Skin Carcinogenesis : In CD-1 mice treated with NO-NTA after BaP initiation, tumors developed consistently after prolonged exposure, demonstrating the compound's role as a promoter in skin carcinogenesis.
  • Cell Transformation : In vitro studies indicated that treatment with NO-NTA followed by TPA led to an increase in transformed foci in C3H10T1/2 cells, supporting its

Mechanism of Action

The mechanism of action of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxyl and nitro groups contribute to its reactivity and ability to participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Functional Differences

NO-NTA belongs to the broader class of N-nitroso compounds (NOCs), which include nitrosamines and nitrosamides. Key structural distinctions and biological effects are summarized below:

Compound Structure Primary Sources Key Biological Effects Metabolic Activation Required?
NO-NTA Nitrotyramine + 3-keto-1,2-butanediol Maillard reaction with nitrite in processed foods DNA adduct formation, oxidative stress, tumor initiation/promotion No (direct-acting alkylator)
NDMA (N-Nitrosodimethylamine) Dimethylamine + nitrite Cured meats, beer, tobacco smoke Hepatotoxic, carcinogenic via CYP450-mediated α-hydroxylation Yes
NPRO (N-Nitrosoproline) Proline + nitrite Endogenous formation in stomach Non-carcinogenic biomarker for endogenous nitrosation No
α-Hydroxy Nitrosamines Alkyl group + hydroxylated methyl moiety (e.g., N-nitroso-N-hydroxymethylalkylamines) Metabolic intermediates of nitrosamines Direct DNA alkylation, mutagenicity in Salmonella TA1535 No

Mechanisms of Carcinogenicity

  • NO-NTA: Directly forms DNA adducts and generates reactive oxygen species (ROS), inducing oxidative stress. It elevates myeloperoxidase (MPO) and hydrogen peroxide production, driving tumor promotion .
  • Volatile Nitrosamines (e.g., NDMA) : Require metabolic activation via cytochrome P450 enzymes to form alkylating agents (e.g., methyldiazonium ions) that methylate DNA bases .
  • α-Hydroxy Nitrosamines : Decompose spontaneously in neutral/alkaline conditions to yield alkylating species, selectively targeting DNA oxygen atoms .

Dietary and Endogenous Formation

  • NO-NTA: Forms exogenously in nitrite-preserved foods undergoing thermal processing (e.g., fried bacon, cured meats) .
  • NDMA and Other Volatile NOCs: Found in cured meats and beer, with average intake estimated at 0.5–1.0 µg/day in Western diets .
  • Endogenous NOCs (e.g., NPRO): Generated in vivo from nitrosatable amines (e.g., proline) and nitrate/nitrite. Ascorbic acid inhibits this process .

Toxicity and Carcinogenic Potency

  • NO-NTA: Exhibits moderate cytotoxicity (IC₅₀ ~50 µM in C3H10T1/2 cells) but potent tumor-promoting activity at 250 nmol doses in mice .
  • NDMA: Highly carcinogenic in rodents (TD₅₀ = 0.1 mg/kg/day), targeting liver and kidneys .
  • α-Hydroxy Nitrosamines : Strong mutagens in bacterial assays (e.g., 100–1,000 revertants/nmol in TA1535), with methyl derivatives showing the highest activity .

Human Exposure and Health Implications

  • Its tumor-promoting activity in mice suggests relevance to skin and gastrointestinal cancers .
  • NDMA and NDBA: Classified as probable human carcinogens (IARC Group 2A), linked to gastric and colorectal cancers .
  • Endogenous NOCs: Associated with increased brain tumor risk in children exposed prenatally to nitrosamine precursors (e.g., cured meats, cosmetics) .

Key Research Findings and Data

DNA Damage and Mutagenicity

  • NO-NTA induces DNA strand breaks and adducts in rat hepatocytes at 10–100 µM concentrations .
  • α-Hydroxy nitrosamines alkylate deoxyguanosine at rates 10–100× faster than NDMA derivatives .

Tumor Promotion Mechanisms

  • NO-NTA increases epidermal ODC activity (5-fold) and hydrogen peroxide production (2.38-fold) in mouse skin, correlating with oxidative stress-driven carcinogenesis .
  • NDMA requires metabolic activation to exert genotoxicity, whereas NO-NTA acts directly .

Inhibition Strategies

  • Ascorbic acid and α-tocopherol suppress endogenous NOC formation by scavenging nitrosating agents .
  • Reducing nitrite in processed foods could mitigate NO-NTA formation .

Biological Activity

N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA) is a nitrosated compound that has garnered attention due to its significant biological activity, particularly in the context of carcinogenesis. This article compiles findings from various studies to elucidate the biological effects, mechanisms of action, and potential health implications of NO-NTA.

NO-NTA is synthesized through a reaction involving tyrosine and glucose in the presence of sodium nitrite. Its chemical structure has been confirmed using various spectroscopic techniques, including UV-visible spectroscopy, mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy .

Genotoxicity and Cytotoxicity

Research indicates that NO-NTA exhibits strong genotoxic effects on rat hepatocytes and moderate cytotoxicity on mouse C3H10T1/2 cells. The genotoxicity is attributed to the formation of DNA adducts, which can result in significant DNA damage .

Table 1: Summary of Genotoxic Effects

Cell TypeGenotoxicity LevelCytotoxicity Level
Rat HepatocytesStrongNot assessed
Mouse C3H10T1/2 CellsModerateModerate

Tumor Promotion Studies

A pivotal study utilized a two-stage skin carcinogenesis protocol in mice to assess the tumor-promoting potential of NO-NTA. Mice were initiated with benzo(a)pyrene (BaP) and subsequently treated with NO-NTA. The results showed a 90% tumor incidence , characterized histologically as well-differentiated squamous cell carcinoma invading subcutaneous tissues .

The mechanism by which NO-NTA promotes tumor formation appears to involve oxidative stress. The application of NO-NTA resulted in significant increases in hydrogen peroxide production and myeloperoxidase activity, indicating a potential pathway for tumor promotion through oxidative mechanisms .

Table 2: Effects of NO-NTA on Tumor Promotion

Treatment Concentration (nmol)Hydrogen Peroxide Production (fold increase)Myeloperoxidase Activity (fold increase)
101.6321
501.9139
2502.3861

Case Studies and Research Findings

  • Skin Carcinogenesis : In a study where CD-1 mice were treated with NO-NTA post-initiation with BaP, tumors developed after prolonged exposure, demonstrating the compound's role as a promoter in skin carcinogenesis .
  • Cell Transformation : In vitro studies indicated that treatment with NO-NTA followed by TPA led to an increase in transformed foci in C3H10T1/2 cells, supporting its role as an initiator of cellular transformation .

Q & A

Q. Critical Endpoints :

ParameterMeasurement MethodKey Finding (NO-NTA vs. Control)
Tumor incidenceHistopathology (H&E staining)90% in BaP+NO-NTA vs. 0% in NO-NTA alone
HyperplasiaEpidermal thickness (micrometry)2.5-fold increase
Ornithine decarboxylaseRadioactive [¹⁴C]-ornithine conversion assay3-fold induction in activity
Oxidative stressH₂O₂ (spectrophotometry), MPO (colorimetric)H₂O₂: 2.38-fold ↑; MPO: 61-fold ↑

Basic: How is NO-NTA detected and quantified in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate NO-NTA from lipids/proteins.
  • Quantification :
    • LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions specific to NO-NTA (e.g., m/z 250→202).
    • Internal Standards : Deuterated analogs (e.g., N-nitrosodi-n-propyl-d14) to correct matrix effects .
  • Limit of Detection (LOD) : Typically 0.1 ppb in tissue homogenates .

Advanced: How does NO-NTA’s chemical structure influence its reactivity and carcinogenic potential?

Methodological Answer:
NO-NTA’s structure includes a nonplanar nitrosamino group and a keto-enol tautomerizable system, which are critical for its reactivity:

  • Conformational Analysis : Variable-temperature NMR reveals low rotational barriers (12–15 kcal/mol) due to steric strain between the NNO group and adjacent substituents .
  • Reactivity Pathways :
    • DNA Adduct Formation : Electrophilic nitrosamine intermediates alkylate guanine residues (measured via ³²P-postlabeling).
    • Oxidative Damage : The keto group facilitates redox cycling, generating ROS (e.g., H₂O₂) via Fenton-like reactions .

Advanced: What molecular mechanisms link NO-NTA to oxidative stress, and how are these pathways quantified?

Methodological Answer:
NO-NTA induces oxidative stress via:

Direct ROS Generation :

  • H₂O₂ Production : Quantified using Amplex Red assay (ex: 563 nm/em: 587 nm).
  • Myeloperoxidase (MPO) Induction : Measured via tetramethylbenzidine (TMB) oxidation (Δ absorbance at 650 nm) .

Enzymatic Modulation :

  • NADPH Oxidase Activation : Inhibited by diphenyleneiodonium (DPI) in ex vivo skin cultures.
  • Antioxidant Depletion : Glutathione (GSH) levels measured via Ellman’s reagent (412 nm) .

Advanced: How does NO-NTA compare to other nitrosamines in carcinogenic potency and mechanism?

Methodological Answer:
Comparative studies use structure-activity relationship (SAR) models :

NitrosamineTumor Incidence (Mouse Skin)Key Structural Difference
NO-NTA90%Keto-enol system, nitrotyramine
N-Nitrosodiethylamine (NDEA)75%Linear alkyl chains
N-Nitrosomorpholine60%Cyclic amine, no redox-active groups

Q. Mechanistic Divergence :

  • NO-NTA’s nitrotyramine moiety enhances DNA intercalation (measured via circular dichroism).
  • Unlike NDEA, NO-NTA does not require metabolic activation by CYP2E1 (validated via CYP knockout models) .

Basic: What in vitro assays are used to assess NO-NTA’s genotoxicity?

Methodological Answer:

  • Ames Test : Salmonella TA1535 strain with S9 metabolic activation (revertant colonies counted).
  • Comet Assay : DNA strand breaks in C3H10T1/2 cells quantified via tail moment analysis .
  • Micronucleus Test : CHO-K1 cells stained with acridine orange; micronuclei scored per 1,000 cells.

Advanced: What strategies mitigate NO-NTA formation in food/pharmaceutical systems?

Methodological Answer:

  • Nitrite Scavengers : Ascorbic acid (500 ppm) reduces NO-NTA yield by 80% in model systems (HPLC monitoring) .
  • pH Control : Maintaining pH <6 during thermal processing inhibits Maillard-nitroso reactions.
  • Alternative Preservatives : Substitution with rosemary extract (0.1% w/w) reduces nitrosamine precursors .

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